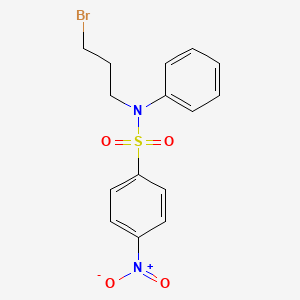
N-(3-Bromopropyl)-4-nitro-N-phenylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide is an organic compound characterized by the presence of a bromopropyl group, a nitro group, and a phenyl group attached to a benzenesulfonamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-phenyl-3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the phenyl group.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Phenolic derivatives are the primary products formed from the oxidation reactions.
Aplicaciones Científicas De Investigación
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mecanismo De Acción
The mechanism of action of N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-bromopropyl)phthalimide
- N-(2-bromoethyl)phthalimide
- N-(3-bromopropyl)-N’-thioether di-functionalized imidazolium bromide
Uniqueness
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide is unique due to the combination of its bromopropyl, nitro, and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry due to its versatile chemical properties .
Propiedades
Número CAS |
17400-18-9 |
|---|---|
Fórmula molecular |
C15H15BrN2O4S |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
N-(3-bromopropyl)-4-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O4S/c16-11-4-12-17(13-5-2-1-3-6-13)23(21,22)15-9-7-14(8-10-15)18(19)20/h1-3,5-10H,4,11-12H2 |
Clave InChI |
XJYQUKYJOXSUID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCCBr)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















